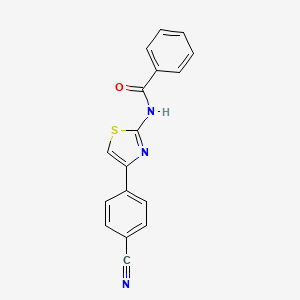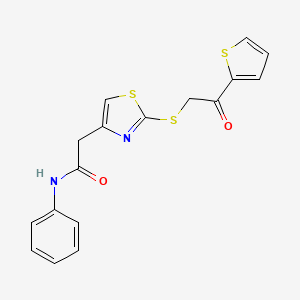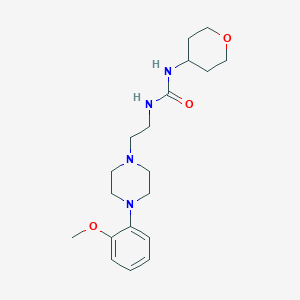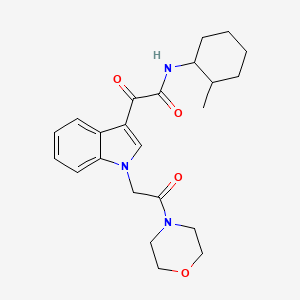
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a tetrahydrothiophene ring, a pyrazole ring, a piperazine ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The tetrahydrothiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide detailed information on the physical and chemical properties of this compound .Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
Compounds featuring similar structural elements, such as piperazine linkers and pyrazole moieties, have demonstrated potent antibacterial efficacy and biofilm inhibition activities. A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds, particularly one denoted as compound 5e, exhibited better biofilm inhibition activities than the reference drug Ciprofloxacin, and also showed excellent inhibitory activities against MRSA and VRE bacterial strains, highlighting their potential as new antibacterial agents (Mekky & Sanad, 2020).
Anticancer Activity
Another research domain is the anticancer activities of such compounds. A study involving the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties showed promising results. These compounds were analyzed for their intermolecular interactions, which are crucial for their biological activities. The results indicated that these compounds have the potential to be developed into effective anticancer agents (Shawish et al., 2021).
Pain Management
The synthesis and pharmacological activity of a new series of pyrazoles leading to the identification of a specific compound as a σ1 receptor antagonist clinical candidate for the treatment of pain highlights the potential therapeutic applications in pain management. The compound showed outstanding aqueous solubility, high metabolic stability, and antinociceptive properties in mouse models, indicating its potential as a novel therapeutic agent for pain relief (Díaz et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Research on N-Mannich bases of oxadiazole derivatives has shown that these compounds exhibit broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This suggests their potential as multifunctional agents for treating bacterial infections and cancer (Al-Wahaibi et al., 2021).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s impossible to provide a detailed mechanism of action.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)19-9-14-31(28,29)15-19)24-10-12-25(13-11-24)22(27)18(3)30-20-7-5-4-6-8-20/h4-8,18-19H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZWHNENQZNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)


![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)
